

# physical and chemical properties of 5-methyl-1,3-oxazole-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-methyl-1,3-oxazole-4-carboxylic Acid

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## An In-depth Technical Guide to 5-methyl-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**5-methyl-1,3-oxazole-4-carboxylic acid**, a distinct heterocyclic compound, is emerging as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its structural framework, which incorporates both a reactive oxazole ring and a versatile carboxylic acid moiety, renders it a valuable building block for the synthesis of novel pharmaceutical agents. The oxazole core is a recognized pharmacophore present in numerous natural products and therapeutic drugs, lauded for its diverse biological activities. This guide provides a comprehensive overview of the physical and chemical properties of **5-methyl-1,3-oxazole-4-carboxylic acid**, offering insights into its synthesis, reactivity, and potential applications, thereby serving as a crucial resource for professionals engaged in pharmaceutical research and development.

### Physicochemical Properties

Understanding the physicochemical properties of **5-methyl-1,3-oxazole-4-carboxylic acid** is paramount for its effective application in synthesis and drug design. These properties govern its

solubility, absorption, and interaction with biological targets.

## Physical Properties

**5-methyl-1,3-oxazole-4-carboxylic acid** is typically a faint beige to yellow crystalline powder at room temperature.[1] Key physical data are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	127.10 g/mol	[1]
Appearance	Faint beige to yellow crystalline powder	[1]
Melting Point	149 - 153 °C	[3][4]
Boiling Point	274.4 °C at 760 mmHg	[5]
Flash Point	119.7 °C	[5]

## Solubility Profile

As a small heterocyclic carboxylic acid, **5-methyl-1,3-oxazole-4-carboxylic acid** is expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but can be enhanced at higher pH due to the deprotonation of the carboxylic acid group. The presence of water can also increase the solubility of carboxylic acids in some organic solvents.[6] The nonpolar oxazole ring and the polar carboxylic acid group give the molecule an amphiphilic character, influencing its solubility in various solvent systems.

## Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, influencing its ionization state at physiological pH and its reactivity. The predicted pKa for **5-methyl-1,3-oxazole-4-carboxylic acid** is approximately  $3.06 \pm 0.31$ , indicating it is a moderately strong organic acid. This acidity is influenced by the electron-withdrawing nature of the adjacent oxazole ring.

## Spectroscopic Profile

While experimental spectra for this specific compound are not readily available in public databases, a predicted spectroscopic profile can be outlined based on the known spectral characteristics of its constituent functional groups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methyl group ( $\text{CH}_3$ ) protons, likely in the range of 2.0-2.5 ppm. The proton of the carboxylic acid ( $\text{COOH}$ ) will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. The single proton on the oxazole ring is also expected to be present.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will feature distinct signals for the five carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, around 165-175 ppm. The carbons of the oxazole ring will have characteristic shifts, and the methyl carbon will appear in the aliphatic region (around 10-20 ppm).

### Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the oxazole ring. A very broad O-H stretching band is expected from approximately 2500 to 3300  $\text{cm}^{-1}$ , which is characteristic of a hydrogen-bonded carboxylic acid.<sup>[7]</sup> A strong carbonyl ( $\text{C=O}$ ) stretching absorption should appear between 1700 and 1750  $\text{cm}^{-1}$ .<sup>[7]</sup> Vibrations associated with the  $\text{C=N}$  and  $\text{C-O}$  bonds of the oxazole ring will also be present in the fingerprint region.

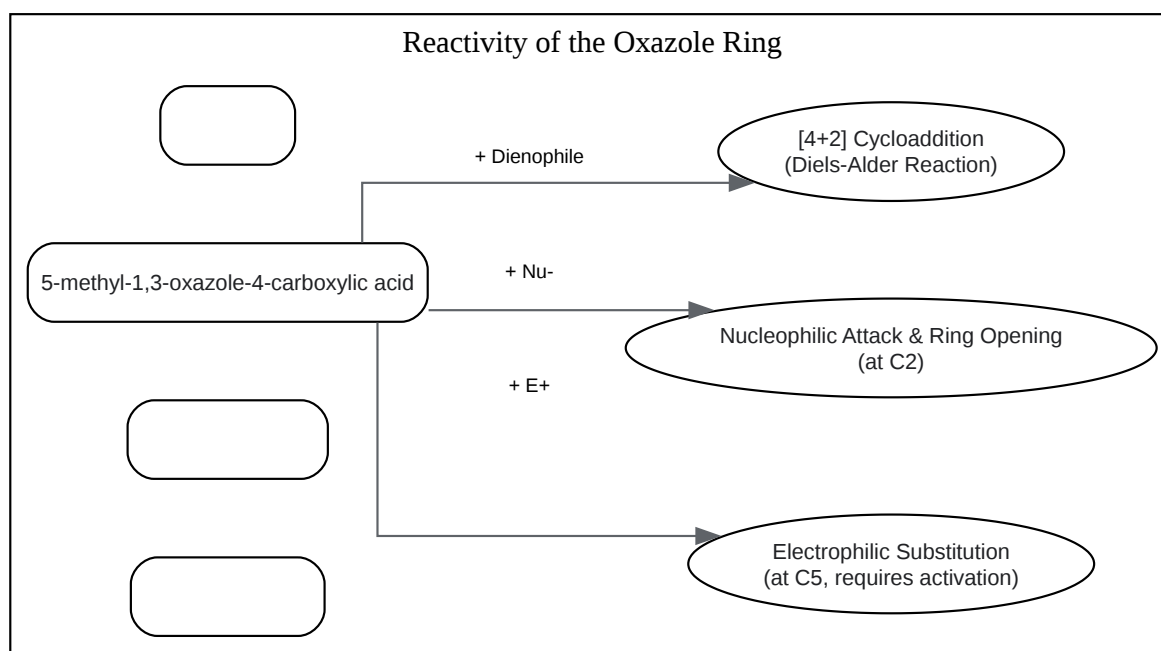
## Chemical Properties and Reactivity

The chemical behavior of **5-methyl-1,3-oxazole-4-carboxylic acid** is dictated by the interplay of the oxazole ring and the carboxylic acid functional group.

### Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution unless activated by electron-donating groups.<sup>[3][8]</sup> The most likely site for electrophilic attack is the C5 position.<sup>[3][8]</sup> Conversely, the ring is susceptible to nucleophilic attack, particularly at the C2 position, which can lead to ring-opening reactions.<sup>[4]</sup>

The oxazole ring can also participate in cycloaddition reactions, serving as a diene in Diels-Alder reactions, which is a powerful method for synthesizing pyridine derivatives.[3]



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Caption: Key reaction pathways of the oxazole ring.

## Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality allows for a wide range of transformations, making this molecule a versatile synthetic intermediate.

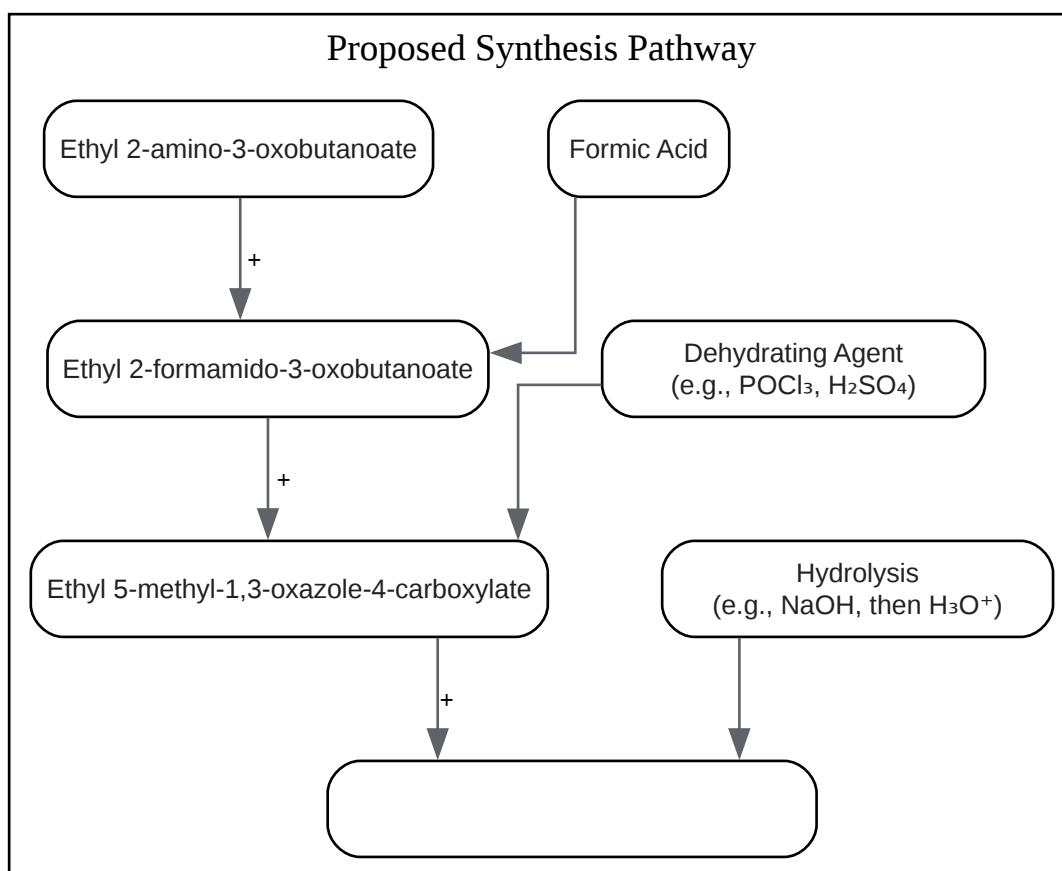
- **Amide Bond Formation:** The carboxylic acid can be readily converted to amides through reaction with amines using standard coupling reagents (e.g., HATU, DCC). This is a cornerstone reaction in the synthesis of bioactive molecules and peptidomimetics.
- **Esterification:** Reaction with alcohols under acidic conditions or using esterification agents will yield the corresponding esters.

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- Decarboxylation: While generally stable, oxazole-4-carboxylic acids can undergo decarboxylation under certain conditions, particularly at high temperatures.[9]

## Synthesis

A plausible synthetic route to **5-methyl-1,3-oxazole-4-carboxylic acid** can be envisioned based on established methods for oxazole synthesis. One common approach involves the reaction of an  $\alpha$ -acylamino ketone with a dehydrating agent (Robinson-Gabriel synthesis).[4] A more direct modern approach could involve the reaction of a carboxylic acid with an isocyanide derivative.[5]

A potential synthesis is outlined below:



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Caption: A proposed synthetic route to the target compound.

## Applications in Drug Discovery

The **5-methyl-1,3-oxazole-4-carboxylic acid** scaffold is a promising starting point for the development of new therapeutic agents. Oxazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.<sup>[10]</sup> <sup>[11]</sup> The carboxylic acid handle provides a convenient point for modification, allowing for the synthesis of libraries of compounds for high-throughput screening. This can lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

## Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of **5-methyl-1,3-oxazole-4-carboxylic acid**.

Materials and Equipment:

- **5-methyl-1,3-oxazole-4-carboxylic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water
- pH meter with a suitable electrode
- Magnetic stirrer and stir bar
- Burette (50 mL)
- Beaker (100 mL)
- Volumetric flasks

Procedure:

- **Preparation of the Analyte Solution:** Accurately weigh a sample of **5-methyl-1,3-oxazole-4-carboxylic acid** and dissolve it in a known volume of deionized water to prepare a solution of a known concentration (e.g., 0.01 M). Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution.
- **Calibration of the pH Meter:** Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.
- **Titration Setup:** Place a known volume of the analyte solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in contact with the stir bar.
- **Titration:** Begin stirring the solution at a constant rate. Record the initial pH of the solution. Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-0.2 mL).
- **Data Collection:** After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
- **Data Analysis:**
  - Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
  - Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative ( $\Delta\text{pH}/\Delta V$ ) or second derivative ( $\Delta^2\text{pH}/\Delta V^2$ ) of the titration curve.
  - The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

#### Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

- Handle **5-methyl-1,3-oxazole-4-carboxylic acid** and sodium hydroxide with care, as they can be irritants.
- Perform the experiment in a well-ventilated area.

## Conclusion

**5-methyl-1,3-oxazole-4-carboxylic acid** is a heterocyclic compound with a rich chemical profile that makes it a valuable tool for researchers in drug discovery and organic synthesis. Its defined physical properties, coupled with the dual reactivity of the oxazole ring and the carboxylic acid group, provide a versatile platform for the creation of diverse molecular architectures. This guide has synthesized the available technical information to provide a solid foundation for scientists and researchers to understand and effectively utilize this promising chemical entity in their work. Further experimental investigation into its spectroscopic properties and biological activities will undoubtedly unveil new and exciting applications.

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- To cite this document: BenchChem. [physical and chemical properties of 5-methyl-1,3-oxazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011015#physical-and-chemical-properties-of-5-methyl-1-3-oxazole-4-carboxylic-acid]

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